molecular formula C8H19NO2Si B15070502 Methyl ethyl((trimethylsilyl)methyl)carbamate

Methyl ethyl((trimethylsilyl)methyl)carbamate

Cat. No.: B15070502
M. Wt: 189.33 g/mol
InChI Key: TWOSZVKDNABEDB-UHFFFAOYSA-N
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Description

Methyl ethyl((trimethylsilyl)methyl)carbamate is an organic compound that features a carbamate functional group bonded to a methyl, ethyl, and trimethylsilyl group. The presence of the trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ethyl((trimethylsilyl)methyl)carbamate typically involves the reaction of methyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis.

    Triethylamine: Acts as a base in the synthesis.

    Acids and Bases: Used for hydrolysis reactions.

Major Products Formed

    Amines: Formed through hydrolysis.

    Substituted Carbamates: Formed through substitution reactions.

Scientific Research Applications

Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Trimethylsilyl carbamate

Uniqueness

Methyl ethyl((trimethylsilyl)methyl)carbamate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other carbamates. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring controlled reactivity .

Properties

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

methyl N-ethyl-N-(trimethylsilylmethyl)carbamate

InChI

InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3

InChI Key

TWOSZVKDNABEDB-UHFFFAOYSA-N

Canonical SMILES

CCN(C[Si](C)(C)C)C(=O)OC

Origin of Product

United States

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